molecular formula C22H19NO B1638273 4-[(Methoxybenzylidene)amino]stilbene CAS No. 322413-12-7

4-[(Methoxybenzylidene)amino]stilbene

Cat. No.: B1638273
CAS No.: 322413-12-7
M. Wt: 313.4 g/mol
InChI Key: AMWLHYSTQXHJRQ-QRXNLXSYSA-N
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Description

4-[(Methoxybenzylidene)amino]stilbene is an organic compound with the molecular formula C22H19NO It is a derivative of stilbene, characterized by the presence of a methoxybenzylidene group attached to an amino group on the stilbene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxybenzylidene)amino]stilbene typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminostilbene. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The purification process may involve additional steps, such as distillation or solvent extraction, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxybenzylidene)amino]stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methoxybenzylidene)amino]stilbene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methoxybenzylidene)amino]stilbene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(Methoxybenzylidene)amino]stilbene derivatives: Compounds with similar structures but different substituents on the benzene rings.

    Stilbene derivatives: Compounds with the stilbene backbone but different functional groups attached.

Uniqueness

This compound is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[(E)-2-phenylethenyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3/b8-7+,23-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWLHYSTQXHJRQ-QRXNLXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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